
1-(3-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea is a member of thioureas.
Scientific Research Applications
Antimicrobial and Antifungal Properties
A study by Abbasi et al. (2020) involved the synthesis of various compounds including 1-(3-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea derivatives. These molecules were evaluated for their antimicrobial and antifungal activities, with some showing significant potential in this area. The study highlighted one specific compound that exhibited good antimicrobial potential with a low percentage of hemolytic activity (Abbasi et al., 2020).
Enzyme Inhibition and Mercury Sensing
Rahman et al. (2021) synthesized several unsymmetrical thiourea derivatives, including 1-(3-chlorophenyl)-3-cyclohexylthiourea, and tested them for anti-cholinesterase activity and mercury sensing capabilities. Compound 3, closely related to our molecule of interest, showed better enzyme inhibition and moderate sensitivity in fluorescence studies for detecting toxic mercury (Rahman et al., 2021).
Antimicrobial Activities
A research by Akbari et al. (2008) involved the synthesis of various thiourea derivatives, including compounds related to 1-(3-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea. These compounds were evaluated for their antimicrobial activities, with some showing significant inhibition against bacterial and fungal growth (Akbari et al., 2008).
Structural Analysis
Studies like that conducted by Yusof et al. (2011) provide detailed structural analysis of thiourea derivatives. This research is important for understanding the molecular conformation and stability, which can be crucial for the development of new drugs or materials (Yusof et al., 2011).
Anti-Inflammatory Properties
Vazquez et al. (1997) researched the anti-inflammatory properties of various compounds, including those structurally related to 1-(3-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea. Such studies highlight the potential therapeutic applications of these compounds in treating inflammatory conditions (Vazquez et al., 1997).
Anticonvulsant Activity
Research by Arustamyan et al. (2019) on the synthesis of amino amides and esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl) compounds showed potential in anticonvulsant activity. This indicates possible applications in the treatment of seizure disorders (Arustamyan et al., 2019).
properties
Product Name |
1-(3-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea |
|---|---|
Molecular Formula |
C15H13ClN2O2S |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea |
InChI |
InChI=1S/C15H13ClN2O2S/c16-10-2-1-3-11(8-10)17-15(21)18-12-4-5-13-14(9-12)20-7-6-19-13/h1-5,8-9H,6-7H2,(H2,17,18,21) |
InChI Key |
WVEBVYOXGIJPLM-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=S)NC3=CC(=CC=C3)Cl |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=S)NC3=CC(=CC=C3)Cl |
solubility |
40.4 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{3-(3-chlorobenzyl)-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol](/img/structure/B1258852.png)
![(5S)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1258854.png)
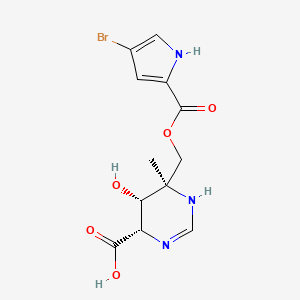
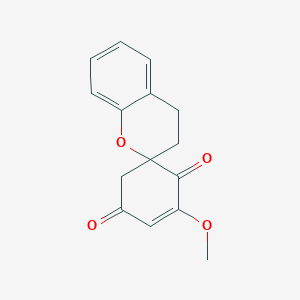
![3-O-[beta-D-xylopyranosyl(1->2)-alpha-L-arabinopyranosyl(1->6)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl acacic acid lactone](/img/structure/B1258858.png)
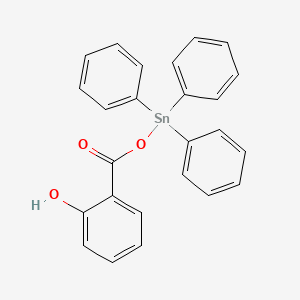
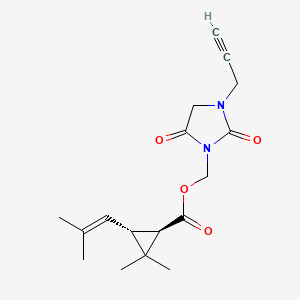
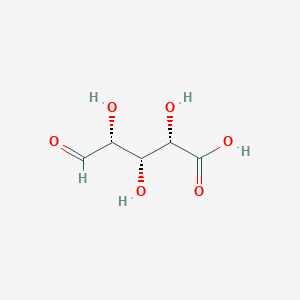
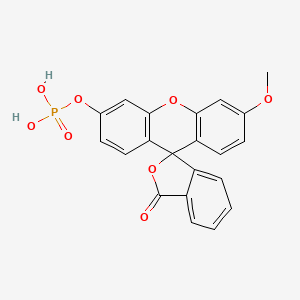
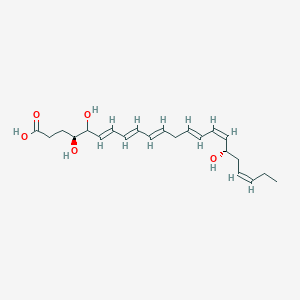
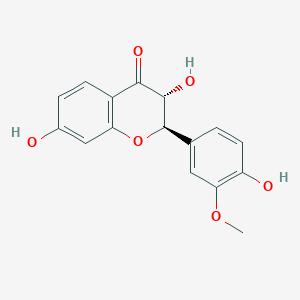
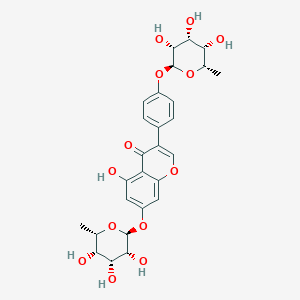

![(7S)-7-acetamido-1,2,3-trimethoxy-6,7-dihydro-5H-dibenzo[5,3-b:1',2'-e][7]annulene-9-carboxylic acid](/img/structure/B1258874.png)